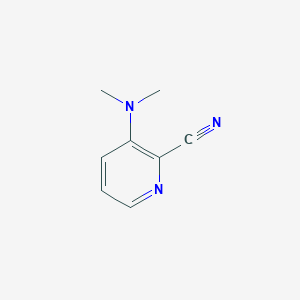

3-(Dimethylamino)picolinonitrile

Descripción

Picolinonitriles are pyridine-based compounds featuring a nitrile group at the 2-position. Substitutions at the 3-position with amino, bromo, cyano, or thio groups significantly alter their reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

3-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVRKBRGGTZDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540093 | |

| Record name | 3-(Dimethylamino)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97483-75-5 | |

| Record name | 3-(Dimethylamino)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)picolinonitrile typically involves the reaction of picolinonitrile with dimethylamine. One common method includes the use of dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:

Picolinonitrile+Dimethylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dimethylamino)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

3-(Dimethylamino)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the biological context.

Comparación Con Compuestos Similares

3-(Bromomethyl)picolinonitrile (CAS: 116986-13-1)

- Molecular Formula : C₇H₅BrN₂

- Key Features :

- Applications: Used in synthesizing halogenated heterocycles, though specific drug development roles are less documented compared to cyano-substituted analogs.

3-(Cyanomethyl)picolinonitrile (CAS: 5912-34-5)

- Molecular Formula : C₈H₅N₃

- Key Features: The cyanomethyl group introduces additional nitrile functionality, increasing polarity and hydrogen-bonding capacity. Critical in constructing heterocyclic frameworks for high-throughput drug screening .

- Applications : Widely employed in combinatorial chemistry and material science due to its robust reactivity .

3-(Methylthio)picolinonitrile (CAS: 312904-91-9)

3-(Aminomethyl)picolinonitrile (CAS: 1060812-11-4)

- Molecular Formula : C₇H₇N₃

- Key Features: The aminomethyl group (-CH₂NH₂) enhances solubility in aqueous systems and facilitates conjugation with carboxylic acids or carbonyl compounds. Synonyms include 3-(aminomethyl)pyridine-2-carbonitrile, highlighting its structural relationship to pyridine derivatives .

3-Amino-6-(trifluoromethyl)picolinonitrile (CAS: 946594-89-4)

- Molecular Formula : C₇H₄F₃N₃

- Key Features: Trifluoromethyl (-CF₃) and amino (-NH₂) groups introduce strong electron-withdrawing and donating effects, respectively, affecting aromatic electrophilic substitution. Molecular weight: 187.12 g/mol, with applications in fluorinated drug candidates .

- Applications : Relevant in developing kinase inhibitors or antiviral agents due to fluorine’s metabolic stability.

3-(Dibromomethyl)picolinonitrile (CAS: 126570-65-8)

- Molecular Formula : C₇H₄Br₂N₂

- Requires inert atmosphere storage (2–8°C) to prevent decomposition .

- Applications : Likely serves as a precursor in Suzuki-Miyaura couplings for brominated heterocycles.

Comparative Data Table

Key Research Findings

- Reactivity Trends: Bromo- and cyano-substituted derivatives exhibit higher electrophilicity, enabling cross-coupling reactions, while amino groups favor nucleophilic substitutions .

- Safety Profiles: Brominated analogs require stringent safety protocols (e.g., P201, P202) due to toxicity risks, whereas aminomethyl derivatives pose fewer immediate hazards .

- Fluorinated Derivatives: The trifluoromethyl group in 3-Amino-6-(trifluoromethyl)picolinonitrile enhances bioavailability and metabolic stability, aligning with trends in fluorinated drug design .

Actividad Biológica

3-(Dimethylamino)picolinonitrile is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula: C9H10N2

- Molecular Weight: 162.19 g/mol

- CAS Number: 97483-75-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's dimethylamino group enhances its lipophilicity, allowing for better cellular penetration.

- Anticancer Activity:

- Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death.

- Antimicrobial Properties:

- The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties.

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High (IC50: 15 µM) | Moderate (MIC: 32 µg/mL) |

| 4-Dimethylaminobenzonitrile | Structure | Moderate (IC50: 30 µM) | Low (MIC: >64 µg/mL) |

| N,N-Dimethyl-2-pyridone | Structure | Low (IC50: >50 µM) | Moderate (MIC: 40 µg/mL) |

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Cellular Uptake: Enhanced cellular uptake due to the dimethylamino group significantly increases its bioavailability.

- Selectivity: The compound shows selective toxicity towards cancer cells compared to normal cells, minimizing side effects.

- Synergistic Effects: Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.